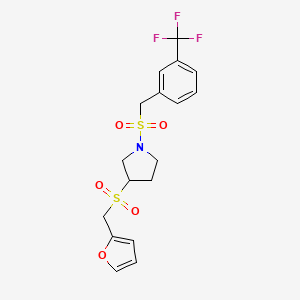

3-((呋喃-2-基甲基)磺酰基)-1-((3-(三氟甲基)苄基)磺酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

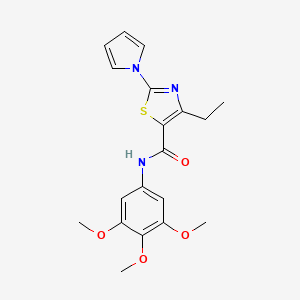

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic molecule that likely contains a pyrrolidine core, which is a five-membered nitrogen-containing heterocycle. The molecule is further modified with sulfonyl groups attached to a furan and a benzyl ring, the latter bearing a trifluoromethyl group. This structure suggests potential applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of reactive functional groups and the potential for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can be achieved through various methods. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed using electron-deficient imines and sulfur-containing allenyl derivatives, which could be adapted for the synthesis of the compound . Additionally, a three-component domino reaction has been reported for the preparation of sulfonylated furan derivatives, which could potentially be applied to the furan component of the target molecule . Furthermore, the synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles might offer insights into the synthesis of the pyrrolidine core .

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit the characteristics of its constituent rings. Furan[3,2-b]pyrroles, for example, are known to be important isosteres for the indole scaffold, where the benzene ring is replaced by a furan ring . The presence of the trifluoromethyl group would add to the molecule's lipophilicity and could influence its electronic properties, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the sulfonyl and trifluoromethyl groups. For instance, 2-(Trifluoromethylsulfonyloxy)pyridine has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating that the trifluoromethylsulfonyl moiety could participate in similar reactions . The furan ring is also known to undergo various electrophilic substitutions, as demonstrated in the synthesis and reactions of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of sulfonyl groups typically increases solubility in polar solvents, while the trifluoromethyl group could enhance the compound's overall lipophilicity. The molecule's stability, boiling point, melting point, and other physical properties would be determined by the interplay of these functional groups and the overall molecular architecture. The specific reactivity of the compound would depend on the electronic effects of the substituents and the steric accessibility of the reactive sites.

科学研究应用

杂环化合物合成和功能化

获得磺酰化呋喃或咪唑并[1,2-a]吡啶

已经开发出一种通过涉及 1,3-二羰基化合物或吡啶-2-胺与炔醛和苯甲亚磺酸钠的多米诺反应来合成磺酰化呋喃或咪唑并[1,2-a]吡啶衍生物的方法。该策略以其优异的功能基团耐受性和效率而著称 (Cui et al., 2018).

呋喃和吡咯合成

对 3-糠醛和 3-糠基亚胺的加成/氧化重排的研究导致了合成取代呋喃和吡咯的新方法。由于这些化合物存在于天然产物和各种药物中,因此它们在化学合成领域具有重要意义 (Kelly, Kerrigan, & Walsh, 2008).

芳香硫醚合成

一种以 Na2S2O3 为硫源使用钯催化的芳香硫醚制备方法已显示与呋喃以及其他杂环化合物兼容,为 C-S 键形成提供了一种气味较小且更环保的方法 (Qiao, Wei, & Jiang, 2014).

新型生色团和材料科学

磺酰基取代吡咯生色团

已经探索了新型磺酰基取代吡咯生色团的合成,以用于非线性光学中的潜在应用。这些生色团表现出独特的紫外-可见吸收特性和热稳定性,表明它们具有先进材料应用的潜力 (Chou & Yeh, 2001).

金催化合成

金催化呋喃合成

已经报道了一种由锍离子与炔烃合成致密官能化 3-羧基呋喃衍生物的金催化工艺。该方法为构建在天然产物合成中突出的呋喃核心提供了一种简单且灵活的方法 (Huang et al., 2012).

属性

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO5S2/c18-17(19,20)14-4-1-3-13(9-14)11-28(24,25)21-7-6-16(10-21)27(22,23)12-15-5-2-8-26-15/h1-5,8-9,16H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSFJJLNIHFVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)

![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)